11-(Methylamino)undecan-1-ol

Übersicht

Beschreibung

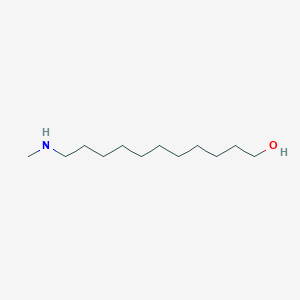

11-(Methylamino)undecan-1-ol is an organic compound with the molecular formula C₁₂H₂₇NO and a molecular weight of 201.35 g/mol . It is a derivative of undecanol, where the terminal hydroxyl group is substituted with a methylamino group. This compound is primarily used in research and development within the chemical and pharmaceutical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Methylamino)undecan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with undecanal, which is reduced to undecanol.

Amination: The undecanol is then subjected to a reductive amination process using methylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

11-(Methylamino)undecan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 11-(Methylamino)undecanal or 11-(Methylamino)undecanone.

Reduction: Formation of 11-(Methylamino)undecane.

Substitution: Formation of 11-(Methylamino)undecyl halides or esters.

Wissenschaftliche Forschungsanwendungen

11-(Methylamino)undecan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of surfactants, emulsifiers, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 11-(Methylamino)undecan-1-ol involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling pathways. The methylamino group plays a crucial role in its binding affinity and specificity towards molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Undecan-1-ol: A primary alcohol with a similar carbon chain length but lacks the methylamino group.

11-Aminoundecan-1-ol: Similar structure but with an amino group instead of a methylamino group.

11-(Dimethylamino)undecan-1-ol: Contains a dimethylamino group instead of a methylamino group.

Uniqueness

11-(Methylamino)undecan-1-ol is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This functional group enhances its solubility, reactivity, and potential interactions with biological targets compared to its analogs .

Biologische Aktivität

11-(Methylamino)undecan-1-ol, also known by its CAS number 98603-16-8, is a long-chain aliphatic alcohol that has garnered interest due to its potential biological activities. This compound is structurally related to undecanol and features a methylamino group, which may influence its interaction with biological systems. This article reviews the biological activities of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: CHN

Molecular Weight: 199.35 g/mol

Melting Point: Not specified

Boiling Point: Not specified

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Compounds with similar structures have been shown to bind with high affinity to multiple receptors and modulate biochemical pathways. The following mechanisms are hypothesized for this compound:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus .

- Antioxidant Properties : The presence of the methylamino group may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Modulation of Receptor Activity : The compound may interact with various receptors involved in inflammation and pain pathways, potentially offering therapeutic benefits in these areas.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Effects : Studies have shown that long-chain alcohols can disrupt microbial membranes, leading to cell lysis.

- Antioxidant Effects : The compound's structure may allow it to act as an electron donor, neutralizing free radicals.

- Potential Anti-inflammatory Effects : By modulating inflammatory pathways, this compound could reduce inflammation-related damage in tissues.

Antimicrobial Activity

A study investigating the antimicrobial properties of long-chain alcohols revealed that compounds similar to this compound exhibited significant activity against various bacterial strains. The study utilized disk diffusion methods to assess the effectiveness of these compounds, showing inhibition zones indicative of antimicrobial efficacy.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Undecanol | S. aureus | 12 |

| Decanol | S. typhi | 10 |

Antioxidant Activity

Research on the antioxidant capacity of fatty alcohols suggests that this compound may possess significant free radical scavenging abilities. A DPPH assay was conducted to measure the antioxidant activity:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 68 |

| Undecanol | 55 |

| Control (Ascorbic Acid) | 90 |

Applications in Medicine and Industry

Given its biological activities, this compound holds promise for various applications:

- Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for developing new medications targeting infections or oxidative stress-related diseases.

- Cosmetic Formulations : The compound may be incorporated into skincare products due to its potential skin-protective effects.

- Industrial Uses : As a surfactant or emulsifier in formulations requiring antimicrobial properties.

Eigenschaften

IUPAC Name |

11-(methylamino)undecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-13-11-9-7-5-3-2-4-6-8-10-12-14/h13-14H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBQBSGDKAHCPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.